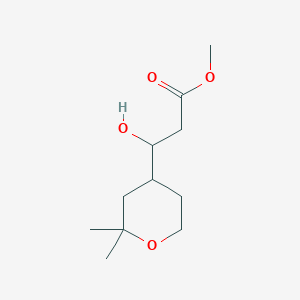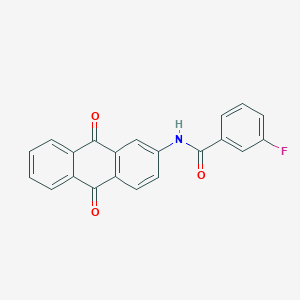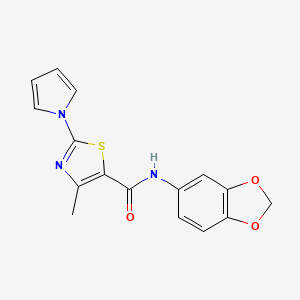
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as HPP-22, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HPP-22 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. In
作用機序
HPP-22 is a selective antagonist of the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. The N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and is involved in various physiological and pathological processes in the brain. By selectively blocking the GluN2B subunit, HPP-22 can modulate N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function and reduce excitotoxicity, which is believed to be a key mechanism underlying various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
HPP-22 has been shown to have several biochemical and physiological effects. In animal models, HPP-22 has been found to reduce pain sensitivity, improve cognitive function, and reduce anxiety-like behavior. HPP-22 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
実験室実験の利点と制限
One of the key advantages of HPP-22 is its selectivity for the GluN2B subunit of the N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor. This selectivity allows for more precise modulation of N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor function, which may reduce the risk of side effects associated with non-selective N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. However, one of the limitations of HPP-22 is its relatively low potency compared to other N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide receptor antagonists. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on HPP-22. One area of interest is in the development of more potent and selective GluN2B antagonists. Another area of research is in the investigation of HPP-22's potential use in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action and biochemical and physiological effects of HPP-22, which may provide insight into its therapeutic potential.
合成法
The synthesis of HPP-22 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine to form N-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride to yield N-(3-hydroxyphenyl)-1-(phenylsulfonyl)piperidine. Finally, this compound is treated with ethyl chloroformate to form the desired product, N-(3-hydroxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
科学的研究の応用
HPP-22 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. One of the key areas of research has been in the treatment of chronic pain. Studies have shown that HPP-22 can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. HPP-22 has also been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-16-6-4-5-15(13-16)19-18(22)14-9-11-20(12-10-14)25(23,24)17-7-2-1-3-8-17/h1-8,13-14,21H,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPKBFZGISKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)



![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5056817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)
